acetic acid

Catalog No.
S1523554
CAS No.
16651-47-1
M.F
C2H4O2
M. Wt
62.037 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetic acid

CAS Number

16651-47-1

Product Name

acetic acid

IUPAC Name

acetic acid

Molecular Formula

C2H4O2

Molecular Weight

62.037 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1,2+1

InChI Key

QTBSBXVTEAMEQO-ZDOIIHCHSA-N

SMILES

CC(=O)O

Synonyms

[13C2]-Acetic Acid ; Acetic-13C2 Acid;

Canonical SMILES

CC(=O)O

Isomeric SMILES

[13CH3][13C](=O)O

Applications in Metabolic Studies

One primary application of Acetic Acid-13C2 lies in metabolic studies. By administering this compound to cells or organisms, researchers can trace the fate of the ¹³C atoms as they are incorporated into various metabolites. This allows them to map specific metabolic pathways, identify bottlenecks, and understand how different factors influence cellular metabolism. For instance, researchers can use ¹³C-labeled acetate to study:

  • Fatty acid synthesis: By analyzing the incorporation of ¹³C from acetate into fatty acids, scientists gain insights into the rate and regulation of fatty acid biosynthesis.
  • Glucose metabolism: Tracking the ¹³C from acetate into glucose reveals information about gluconeogenesis, the process by which the body synthesizes glucose from non-carbohydrate precursors.
  • Mitochondrial function: Analyzing the incorporation of ¹³C from acetate into various metabolites within the mitochondria provides information about mitochondrial activity and function.

Applications in Enzyme Activity Studies

Acetic Acid-13C2 can also be used to study the activity of specific enzymes. By incorporating the ¹³C isotope into a substrate molecule, researchers can monitor how the enzyme alters the isotope's position or chemical environment. This information can be used to understand the enzyme's mechanism of action, identify potential inhibitors, and develop new diagnostic tools.

For example, researchers can use ¹³C-labeled acetate to study:

  • Acetyl CoA synthetase activity: This enzyme plays a crucial role in fatty acid synthesis. By analyzing the incorporation of ¹³C from acetate into Acetyl CoA, scientists can assess the activity of this enzyme.
  • Pyruvate dehydrogenase activity: This enzyme is essential for glucose metabolism. Tracking the ¹³C from acetate into pyruvate reveals information about the activity of this enzyme and its role in regulating glucose utilization.

Other Applications

Beyond the aforementioned applications, Acetic Acid-13C2 finds use in various other scientific research areas:

  • NMR spectroscopy: The ¹³C enrichment allows for clear and distinct identification of the labeled carbon atoms in Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in structural elucidation and metabolic profiling.
  • Mass spectrometry: The ¹³C enrichment facilitates the detection and differentiation of metabolites containing the labeled carbon atom in Mass Spectrometry (MS) analysis.

Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula C2H4O2\text{C}_2\text{H}_4\text{O}_2 or CH3COOH\text{CH}_3\text{COOH}. It has a distinctive sour taste and pungent smell, commonly recognized as the primary component of vinegar. Acetic acid is a weak acid characterized by its carboxyl functional group (-COOH), which contributes to its acidic properties. The compound is highly polar and miscible with water, making it an effective solvent in various

Acetic acid-13C2 itself does not have a specific mechanism of action. Its primary function is to serve as a labeled tracer molecule that allows researchers to follow the metabolic pathway of acetic acid in living systems. By observing the incorporation of ¹³C into other biomolecules, scientists can gain insights into cellular processes and metabolism.

Acetic acid-13C2 shares similar hazards as regular acetic acid. It is a corrosive liquid that can irritate skin, eyes, and respiratory system. It is also flammable.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Follow proper disposal procedures for hazardous waste.

Data Source:

  • Sigma-Aldrich - Acetic acid-13C2:
Typical of carboxylic acids:

  • Decomposition: When heated above 440 °C, acetic acid decomposes into methane and carbon dioxide or ethenone and water:
    • CH3COOHCH4+CO2\text{CH}_3\text{COOH}\rightarrow \text{CH}_4+\text{CO}_2
    • CH3COOHH2C=C=O+H2O\text{CH}_3\text{COOH}\rightarrow \text{H}_2\text{C}=\text{C}=O+\text{H}_2\text{O} .
  • Reactions with Metals: Acetic acid can corrode metals such as magnesium, iron, and zinc, producing hydrogen gas and metal acetates:
    • 2CH3COOH+MgMg CH3COO 2+H22\text{CH}_3\text{COOH}+\text{Mg}\rightarrow \text{Mg CH}_3\text{COO }_2+\text{H}_2 .
  • Neutralization: It reacts with bases to form acetate salts:
    • CH3COOH+KOHCH3COOK+H2O\text{CH}_3\text{COOH}+\text{KOH}\rightarrow \text{CH}_3\text{COOK}+\text{H}_2\text{O} .
  • Reactions with Carbonates: Produces carbon dioxide and water along with acetate salts:
    • 2CH3COOH+Na2CO32CH3COONa+CO2+H2O2\text{CH}_3\text{COOH}+\text{Na}_2\text{CO}_3\rightarrow 2\text{CH}_3\text{COONa}+\text{CO}_2+\text{H}_2\text{O} .

Acetic acid plays a significant role in biological systems. It is produced during the metabolism of carbohydrates and fats in the human body. The compound is involved in the synthesis of various biomolecules and acts as a precursor for the production of acetyl-CoA, which is vital for energy metabolism. Additionally, acetic acid exhibits antimicrobial properties, making it useful in food preservation and as a natural preservative in various culinary applications .

Acetic acid can be synthesized through several methods:

  • Carbonylation of Methanol: This industrial method involves reacting methanol with carbon monoxide in the presence of metal catalysts (e.g., rhodium or iridium) to produce acetic acid:
    • Steps include:
      • CH3OH+HICH3I+H2O\text{CH}_3\text{OH}+\text{HI}\rightarrow \text{CH}_3\text{I}+\text{H}_2\text{O}
      • CH3I+COCH3COI\text{CH}_3\text{I}+\text{CO}\rightarrow \text{CH}_3\text{COI}
      • CH3COI+H2OCH3COOH+HI\text{CH}_3\text{COI}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{COOH}+\text{HI} .
  • Oxidation of Ethanol or Acetaldehyde: Ethanol can be oxidized to acetaldehyde, which can then be further oxidized to acetic acid:
    • C2H5OH+O2CH3CHOCH3COOH\text{C}_2\text{H}_5\text{OH}+O_2→CH_3CHO→CH_3COOH .
  • Fermentation: Certain anaerobic bacteria convert sugars directly into acetic acid without forming ethanol as an intermediate:
    • C6H12O63CH3COOHC_6H_{12}O_6→3CH_3COOH .

Acetic acid has diverse applications across multiple industries:

  • Food Industry: Used as a preservative and flavoring agent in vinegar.
  • Chemical Industry: Serves as a precursor for producing various chemicals, including acetates, acetic anhydride, and synthetic fibers.
  • Pharmaceuticals: Utilized in the synthesis of medications and as a solvent.
  • Agriculture: Acts as an herbicide and pesticide.
  • Cleaning Products: Used for its antibacterial properties in household cleaners .

Research indicates that acetic acid interacts with various biological systems and substances:

  • Antimicrobial Activity: Studies have shown that acetic acid effectively inhibits the growth of certain bacteria and fungi, making it valuable for food preservation.
  • Metabolic Effects: Acetic acid influences metabolic pathways by enhancing insulin sensitivity and promoting fat oxidation .
  • Synergistic Effects: When combined with other compounds (e.g., essential oils), acetic acid can enhance antimicrobial efficacy against pathogens .

Several compounds share similarities with acetic acid due to their carboxylic functional groups. Here are some notable examples:

CompoundChemical FormulaKey Characteristics
Formic AcidHCOOHHCOOHThe simplest carboxylic acid; more acidic than acetic acid.
Propionic AcidC2H5COOHC_2H_5COOHHas one more carbon than acetic acid; used as a preservative.
Butyric AcidC3H7COOHC_3H_7COOHHas a strong odor; found in rancid butter; less soluble than acetic acid.
Lactic AcidC3H6O3C_3H_6O_3Produced during anaerobic respiration; used in food fermentation.

Acetic acid's unique properties include its relatively low acidity (pKa = 4.76), high solubility in water, and its role as a precursor for numerous industrial chemicals. Its distinct sour taste and smell further differentiate it from similar compounds .

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Modify: 2023-08-15
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology

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